An In-depth Technical Guide to Methylphenylphosphinic Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to Methylphenylphosphinic Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a P-Chiral Building Block
Methylphenylphosphinic chloride (CAS No. 5761-97-7) is a key organophosphorus reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its importance lies in its bifunctional nature: a reactive acid chloride and a stereogenic phosphorus center. This unique combination makes it an invaluable precursor for the synthesis of a diverse range of P-chiral compounds, including phosphine oxides and phosphinates, which are increasingly recognized for their potential as therapeutic agents. This guide provides a comprehensive overview of methylphenylphosphinic chloride, from its fundamental properties and synthesis to its nuanced reactivity and applications in the development of novel therapeutics.
Core Properties of Methylphenylphosphinic Chloride
A thorough understanding of the physicochemical properties of methylphenylphosphinic chloride is essential for its safe handling and effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 5761-97-7 | [1] |
| Molecular Formula | C₇H₈ClOP | [1] |
| Molecular Weight | 174.56 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 80-82 °C | |
| Boiling Point | 137-140 °C at 0.02 mmHg | |
| Solubility | Slightly soluble in chloroform and methanol. Reacts with water. | |
| Stability | Moisture sensitive; should be handled under an inert atmosphere. |
Synthesis of Methylphenylphosphinic Chloride: A Proposed Protocol
While various methods exist for the synthesis of phosphinic chlorides, a common and effective approach involves the Friedel-Crafts reaction between methylphosphonic dichloride and benzene. This electrophilic aromatic substitution reaction provides a direct route to the desired product.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of methylphenylphosphinic chloride.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on established chemical principles for the synthesis of analogous compounds. Researchers should conduct their own risk assessment and optimization.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq.) to an excess of dry benzene (solvent and reactant) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reactant: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add methylphosphonic dichloride (1.0 eq.) dropwise via the dropping funnel.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80 °C) for 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., ³¹P NMR).
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Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts.
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Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield methylphenylphosphinic chloride as a white to off-white solid.
Chemical Reactivity and Mechanisms
The reactivity of methylphenylphosphinic chloride is dominated by the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The chloride ion is a good leaving group, facilitating substitution reactions.
Nucleophilic Substitution with Alcohols and Amines
Methylphenylphosphinic chloride reacts readily with alcohols and amines to form the corresponding phosphinate esters and phosphinic amides, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism.
Caption: General reaction scheme of methylphenylphosphinic chloride with nucleophiles.
Mechanism with an Amine (Example):
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic phosphorus atom of the methylphenylphosphinic chloride. This forms a pentacoordinate intermediate.
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Elimination of Leaving Group: The intermediate is unstable and collapses, reforming the phosphoryl (P=O) bond and expelling the chloride ion as the leaving group.
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Deprotonation: A base (often another equivalent of the amine) removes a proton from the nitrogen atom to yield the final phosphinic amide and the corresponding ammonium salt.
These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed.[2]
Spectroscopic Characterization
The structure of methylphenylphosphinic chloride can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl and phenyl protons. The methyl protons will appear as a doublet due to coupling with the phosphorus atom. The phenyl protons will appear as a multiplet in the aromatic region.
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¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the carbons of the phenyl ring. The carbons will show coupling to the phosphorus atom.
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³¹P NMR: The phosphorus NMR spectrum is particularly informative and will show a single resonance at a characteristic chemical shift for a phosphinic chloride.[3] This technique is also invaluable for monitoring reaction progress.[3]
Infrared (IR) Spectroscopy
The IR spectrum of methylphenylphosphinic chloride will exhibit characteristic absorption bands:
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P=O Stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.
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P-Cl Stretch: An absorption in the region of 600-500 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
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C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Applications in Drug Discovery and Development
The true value of methylphenylphosphinic chloride for medicinal chemists lies in its ability to serve as a versatile starting material for the synthesis of phosphine oxides, which have emerged as important pharmacophores.
Phosphine Oxides as Bioisosteres
The phosphine oxide group (P=O) is a highly polar, hydrogen-bond accepting moiety. This property, combined with its tetrahedral geometry, allows it to act as a bioisostere for other functional groups, such as amides and sulfones. The incorporation of a phosphine oxide can lead to improved physicochemical properties of a drug candidate, including:
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Increased Solubility: The polarity of the P=O group can enhance the aqueous solubility of a molecule.
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Improved Metabolic Stability: The phosphorus-carbon bond is generally resistant to metabolic cleavage.
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Enhanced Target Binding: The strong hydrogen-bonding capacity of the phosphine oxide can lead to improved interactions with biological targets.
Case Study: Kinase Inhibitors
A prominent application of organophosphorus compounds is in the development of kinase inhibitors for the treatment of cancer.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The phosphinate and phosphine oxide moieties derived from methylphenylphosphinic chloride can be incorporated into inhibitor scaffolds to enhance their binding affinity and selectivity.
Safety and Handling
Methylphenylphosphinic chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.[1]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Keep the container tightly closed and stored in a cool, dry place under an inert atmosphere.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methylphenylphosphinic chloride is a powerful and versatile reagent for the synthesis of P-chiral compounds with significant potential in drug discovery. Its well-defined reactivity, coupled with the desirable properties of the resulting phosphine oxides and phosphinates, makes it an essential tool for medicinal chemists. A thorough understanding of its synthesis, handling, and reactivity is paramount to unlocking its full potential in the development of the next generation of therapeutics.
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